molecular formula C12H18N2O3S B3183624 2-Ethyl-5-(morpholine-4-sulfonyl)aniline CAS No. 1017390-48-5

2-Ethyl-5-(morpholine-4-sulfonyl)aniline

Cat. No.: B3183624
CAS No.: 1017390-48-5
M. Wt: 270.35 g/mol
InChI Key: ORKJAVRRBBEFPD-UHFFFAOYSA-N
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Description

2-Ethyl-5-(morpholine-4-sulfonyl)aniline is an organic compound that belongs to the group of sulfonylanilines. It has the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol. This compound is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline ring substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline typically involves the reaction of 2-ethyl-5-nitroaniline with morpholine-4-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-ethyl-5-nitroaniline attacks the sulfonyl chloride, leading to the formation of the desired product after reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

  • Preparation of 2-ethyl-5-nitroaniline.
  • Reaction with morpholine-4-sulfonyl chloride.
  • Purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(morpholine-4-sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

2-Ethyl-5-(morpholine-4-sulfonyl)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity to certain biological targets, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: An organic compound with a similar morpholine ring structure.

    Sulfonylanilines: A group of compounds with a sulfonyl group attached to an aniline ring.

Uniqueness

2-Ethyl-5-(morpholine-4-sulfonyl)aniline is unique due to the combination of its morpholine ring, sulfonyl group, and ethyl-substituted aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-ethyl-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-10-3-4-11(9-12(10)13)18(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJAVRRBBEFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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